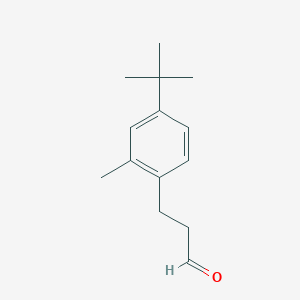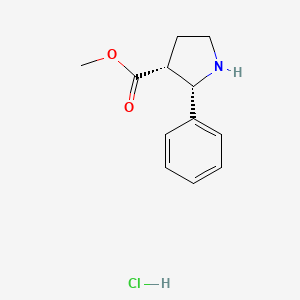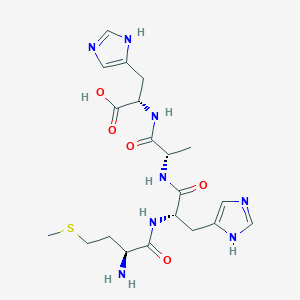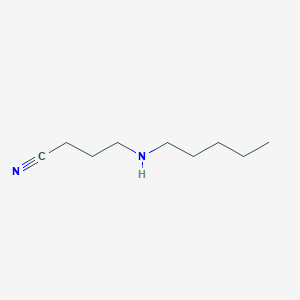![molecular formula C15H20N2O3 B12934753 3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 662166-80-5](/img/structure/B12934753.png)
3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and efficiency. Continuous flow reactors may also be employed to facilitate the synthesis process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or methoxybenzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazolidine-2,4-dione compounds with fewer double bonds.
Substitution: Substituted imidazolidine-2,4-dione compounds with new functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione
- 3-Butyl-1-(4-methoxybenzyl)thiazolidine-2,4-dione
- 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione derivatives
Uniqueness
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methoxybenzyl groups enhances its lipophilicity and potential for interacting with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.
Eigenschaften
CAS-Nummer |
662166-80-5 |
|---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
3-butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-9-17-14(18)11-16(15(17)19)10-12-5-7-13(20-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
JWSOBBIUEMSLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CN(C1=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


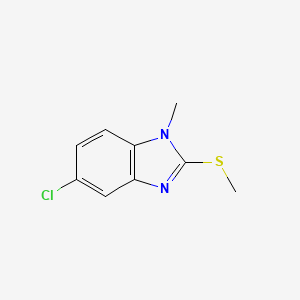


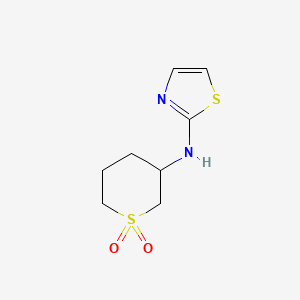
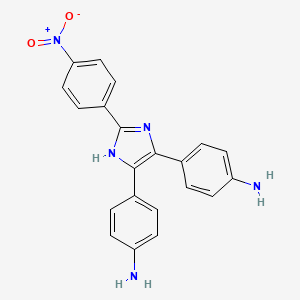



![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
